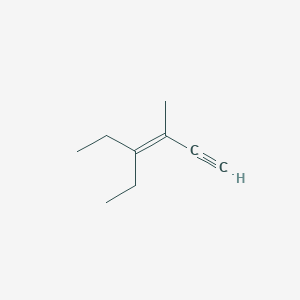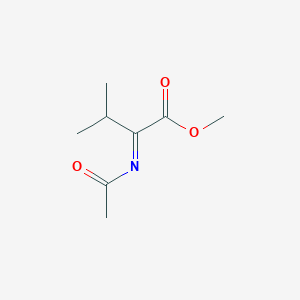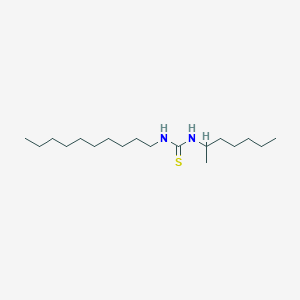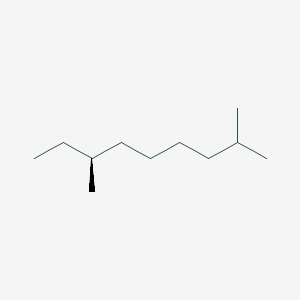
(7S)-2,7-Dimethylnonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7S)-2,7-Dimethylnonane is an organic compound belonging to the class of alkanes It is characterized by its branched structure, with two methyl groups attached to the second and seventh carbon atoms of a nonane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7S)-2,7-Dimethylnonane typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 2,7-dimethyl-1-nonene with a suitable Grignard reagent, followed by hydrogenation to yield the desired alkane. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.
化学反应分析
Types of Reactions: (7S)-2,7-Dimethylnonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation with Pd/C.
Substitution: Cl2 or Br2 in the presence of UV light or a radical initiator.
Major Products Formed:
Oxidation: Formation of 2,7-dimethylnonan-2-ol, 2,7-dimethylnonan-2-one, or 2,7-dimethylnonanoic acid.
Reduction: Formation of simpler alkanes such as 2,7-dimethyloctane.
Substitution: Formation of 2,7-dichloro-2,7-dimethylnonane or 2,7-dibromo-2,7-dimethylnonane.
科学研究应用
(7S)-2,7-Dimethylnonane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of branched alkanes.
Biology: Investigated for its potential role in biological systems as a hydrophobic molecule that can interact with lipid membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.
Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds, particularly in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (7S)-2,7-Dimethylnonane in various applications involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences the reactivity and selectivity of the compound.
相似化合物的比较
2,7-Dimethyloctane: Similar structure but with one less carbon atom, leading to different physical and chemical properties.
2,7-Dimethylundecane: Similar structure but with one more carbon atom, affecting its boiling point and reactivity.
2,6-Dimethylnonane: Similar structure but with methyl groups on different carbon atoms, influencing its steric and electronic properties.
Uniqueness: (7S)-2,7-Dimethylnonane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties compared to its isomers and homologs. Its specific configuration can lead to unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
62911-39-1 |
|---|---|
分子式 |
C11H24 |
分子量 |
156.31 g/mol |
IUPAC 名称 |
(7S)-2,7-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-11(4)9-7-6-8-10(2)3/h10-11H,5-9H2,1-4H3/t11-/m0/s1 |
InChI 键 |
QYQSPINNJUXEDY-NSHDSACASA-N |
手性 SMILES |
CC[C@H](C)CCCCC(C)C |
规范 SMILES |
CCC(C)CCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


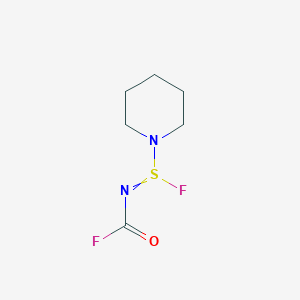

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)

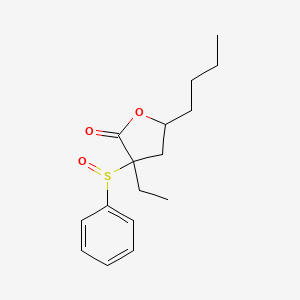
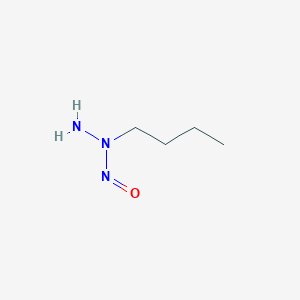
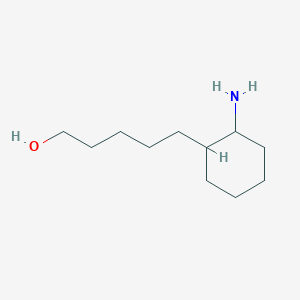
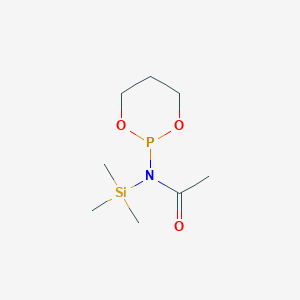
methanone](/img/structure/B14514008.png)

